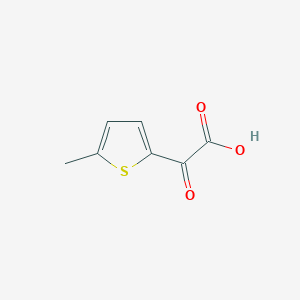

(5-Methylthiophen-2-yl)-oxo-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6O3S |

|---|---|

Molecular Weight |

170.19 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C7H6O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3H,1H3,(H,9,10) |

InChI Key |

SICWPBKIVWOWJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylthiophen 2 Yl Oxo Acetic Acid

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the (5-Methylthiophen-2-yl)-oxo-acetic acid molecule in a limited number of steps, often by forming the key carbon-carbon bonds and introducing the oxo-acetic acid moiety simultaneously or in a sequential one-pot procedure.

Condensation Reactions Involving Thiophene-2-Carboxaldehydes and Chloroacetic Acid

This approach involves the condensation of 5-methylthiophene-2-carboxaldehyde with a chloroacetic acid derivative. The reaction typically proceeds via an initial aldol-type condensation, followed by subsequent oxidation or rearrangement to yield the desired α-keto acid. The use of a suitable base is crucial for the initial deprotonation of chloroacetic acid, facilitating its nucleophilic attack on the aldehyde carbonyl.

While specific examples for the synthesis of this compound via this exact route are not extensively detailed in the provided literature, the condensation of thiophene-2-carboxaldehydes with various nucleophiles is a known transformation. For instance, the reactivity of thiophene-2-carboxaldehyde in condensation reactions has been studied, highlighting its utility in forming new carbon-carbon bonds. researchgate.net

Preparation from 2-Oxoacetate Precursors

Another direct approach involves the reaction of a suitable 5-methylthiophene organometallic reagent with a 2-oxoacetate precursor. This method leverages the nucleophilicity of the organothiophene species to attack an electrophilic carbonyl carbon of the 2-oxoacetate derivative.

A common strategy involves the lithiation of 2-methylthiophene (B1210033) at the 5-position using a strong base like n-butyllithium to generate 5-methyl-2-thienyllithium. This potent nucleophile can then react with an appropriate electrophile, such as diethyl oxalate, followed by hydrolysis to furnish the target compound.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| 2-Methylthiophene | n-Butyllithium, then Diethyl oxalate | Nucleophilic acyl substitution | This compound |

This method offers a direct route to the carbon skeleton of the target molecule.

Friedel-Crafts Acylation Strategies Utilizing Ethyl Chlorooxoacetate

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic and heteroaromatic rings. organic-chemistry.orgmasterorganicchemistry.com In this context, 2-methylthiophene can be acylated with an appropriate electrophile derived from ethyl chlorooxoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgasianpubs.org

The reaction proceeds through the formation of an acylium ion intermediate from ethyl chlorooxoacetate and the Lewis acid. This electrophile then attacks the electron-rich thiophene (B33073) ring, preferentially at the 5-position due to the activating and directing effect of the methyl group. Subsequent hydrolysis of the resulting ester yields this compound.

Reaction Scheme: 2-Methylthiophene + ClCOCOOEt --(AlCl₃)--> Ethyl (5-methylthiophen-2-yl)oxoacetate --(H₂O/H⁺)--> this compound

This method is advantageous as it directly installs the required oxo-acetic acid functionality onto the pre-existing 5-methylthiophene core.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of a thiophene precursor that is subsequently modified in one or more steps to introduce the oxo-acetic acid group. These multi-step pathways offer flexibility in substrate scope and can be advantageous when direct methods are not feasible.

Methodologies for Preparing Unsubstituted Thiopheneglyoxylic Acid Derivatives

The synthesis of unsubstituted thiopheneglyoxylic acid, also known as 2-oxo-2-(thiophen-2-yl)acetic acid, serves as a model for the synthesis of its substituted derivatives. rsc.orgbldpharm.com Various methods have been reported for its preparation. One common approach is the oxidation of 2-acetylthiophene (B1664040). google.com Another route involves the Friedel-Crafts acylation of thiophene with oxalyl chloride, followed by hydrolysis.

| Starting Material | Reagents | Product |

| 2-Acetylthiophene | Oxidizing agent (e.g., Selenium Dioxide) | 2-Oxo-2-(thiophen-2-yl)acetic acid |

| Thiophene | Oxalyl chloride, then H₂O | 2-Oxo-2-(thiophen-2-yl)acetic acid |

These foundational methods for the synthesis of the parent thiopheneglyoxylic acid can be adapted for the preparation of substituted analogs.

Multi-step Pathways for Introducing the Oxo-Acetic Acid Functionality onto Substituted Thiophenes

Multi-step sequences provide a versatile platform for the synthesis of this compound, starting from more readily available substituted thiophenes.

One such pathway could begin with the Vilsmeier-Haack formylation of 2-methylthiophene to produce 5-methylthiophene-2-carboxaldehyde. lookchem.comchemicalbook.comthegoodscentscompany.comtcichemicals.com This aldehyde can then be converted to the target α-keto acid through several methods. For example, it can be transformed into a cyanohydrin, followed by hydrolysis and oxidation. Alternatively, oxidation of the aldehyde to the corresponding carboxylic acid, followed by conversion to the acid chloride and subsequent reaction with a suitable nucleophile, can also lead to the desired product.

Another multi-step approach involves the initial synthesis of a substituted 2-aminothiophene via the Gewald reaction. impactfactor.orgacs.org While this route is more commonly used for the preparation of aminothiophenes, subsequent modifications of the amino and other functional groups could potentially lead to the desired oxo-acetic acid functionality. The development of multi-component reactions has also expanded the toolkit for synthesizing highly functionalized thiophenes, which can serve as precursors. nih.govresearchgate.netiaea.org

The synthesis of various thiophene derivatives, including those with acetic acid side chains, has been explored, indicating the feasibility of functional group interconversions on the thiophene ring. google.comfrontiersin.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry to the synthesis of thiophene derivatives aims to address the environmental concerns associated with traditional chemical processes. Methodologies such as one-pot reactions, the use of alternative energy sources like microwave irradiation, and the elimination of volatile organic solvents are central to this approach. These strategies not only offer environmental benefits but often lead to improved reaction yields, shorter reaction times, and simplified purification procedures.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is a highly efficient strategy that aligns with green chemistry principles by reducing solvent usage and waste generation. When combined with solvent-free conditions, the environmental benefits are further enhanced.

Solvent-free reactions, often conducted by grinding solid reactants together or using a minimal amount of a catalyst, can lead to significant improvements in reaction rates and yields. For instance, various condensation reactions, which are crucial for carbon-carbon bond formation, have been successfully performed under solvent-free conditions. The Knoevenagel condensation, for example, has been efficiently carried out using microwave irradiation in the absence of a solvent, yielding α,β-unsaturated compounds in excellent yields (81-99%).

While a specific one-pot, solvent-free synthesis for 2-(5-methylthiophen-2-yl)-2-oxoacetic acid is not extensively documented, the synthesis of its furan analog, 2-(furan-2-yl)-2-oxoacetic acid, via a two-step, one-pot reaction provides a strong proof-of-concept. This process highlights the feasibility of creating such α-oxoacetic acid structures using streamlined, resource-efficient methods. The development of similar protocols for thiophene-based targets is a logical and promising area of research.

Table 1: Advantages of One-Pot, Solvent-Free Synthesis

| Feature | Benefit | Green Chemistry Principle |

|---|---|---|

| Reduced Solvent Use | Minimizes volatile organic compound (VOC) emissions and solvent waste. | Pollution Prevention |

| Fewer Process Steps | Decreases energy consumption and material loss during transfers and purification. | Atom Economy, Energy Efficiency |

| Simplified Work-up | Products often crystallize directly or require minimal purification. | Design for Degradation (less waste) |

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering a highly efficient alternative to conventional heating methods. Microwave irradiation can dramatically accelerate reaction rates, leading to significant reductions in reaction times—often from hours to mere minutes—and frequently results in higher product yields and purity.

The application of MAOS to the synthesis of thiophene derivatives is well-established. For example, the synthesis of 5-substituted-2-aminothiophenes via a microwave-assisted Gewald reaction reduced the required reaction time from 4 hours under classical heating to just 20 minutes, while also improving yields. Similarly, other thiophene-based structures have been synthesized under microwave irradiation with significant time savings and excellent yields. In one instance, a reaction that took 17 hours with conventional heating was completed in 15 minutes using a microwave reactor.

A particularly relevant example is the microwave-assisted aldol condensation of glyoxylic acid with methyl ketones to form 4-oxo-2-butenoic acids. This methodology demonstrates that the oxo-acetic acid moiety can be successfully employed in microwave-promoted condensation reactions, providing a viable synthetic blueprint for producing this compound from a suitable precursor like 2-acetyl-5-methylthiophene. The combination of microwave heating with solvent-free conditions has also been reported for thiophene synthesis, representing an even more environmentally benign approach.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiophene Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Benzothiophene Synthesis | 17 hours | 15 minutes | Good Yield | |

| Saponification to Carboxylic Acid | 3 hours | 3 minutes | Excellent Yield | |

| Gewald Reaction | 4 hours | 20 minutes | Improved Yield and Purity |

| Suzuki Coupling | Not specified | 6-11 minutes | 65-74% Yield | |

Reactivity and Reaction Mechanisms of 5 Methylthiophen 2 Yl Oxo Acetic Acid

Oxidative Transformations of the Thiophene (B33073) Ring System

The thiophene ring, while aromatic, is susceptible to oxidative transformations, which can lead to the formation of reactive metabolites or degradation products. acs.org The substitution pattern, including the electron-donating methyl group and the electron-withdrawing oxo-acetic acid moiety, influences the regioselectivity and rate of these oxidative reactions.

Theoretical studies on the reaction of thiophene and its alkylated derivatives, such as 2-methylthiophene (B1210033), with singlet oxygen (¹O₂) have shown that the most favorable reaction pathway is a [4+2] cycloaddition. researchgate.netnih.gov In this mechanism, the thiophene ring acts as a diene, reacting with the singlet oxygen dienophile.

This cycloaddition leads to the formation of a bicyclic endoperoxide intermediate, also known as a thiaozonide. researchgate.netnih.gov This intermediate is typically unstable and can undergo rapid decomposition. researchgate.net The presence of the methyl group on the thiophene ring in (5-Methylthiophen-2-yl)-oxo-acetic acid is expected to lower the activation energy barrier for this addition pathway compared to unsubstituted thiophene. researchgate.netnih.gov

Table 1: Key Features of the Reaction with Singlet Oxygen

| Reaction Type | Key Intermediate | Proposed Product Type | Influence of Methyl Group |

|---|---|---|---|

| [4+2] Cycloaddition | Endoperoxide (Thiaozonide) | Decomposition Products | Lowers the reaction energy barrier researchgate.netnih.gov |

The reaction of thiophenes with ground-state molecular oxygen (triplet oxygen, ³O₂) is significantly less favorable than with singlet oxygen. researchgate.netnih.gov Mechanistic studies have identified two primary pathways for this reaction: direct hydrogen abstraction and addition/elimination. researchgate.netnih.gov

Direct Hydrogen Abstraction: In this process, a hydrogen atom is abstracted from the methyl group or the thiophene ring by the oxygen molecule.

Addition/Elimination: This pathway involves the addition of an oxygen molecule to the thiophene ring, followed by the elimination of a radical species.

Both of these mechanisms are characterized by very high activation energy barriers, typically exceeding 30 kcal/mol. researchgate.netnih.gov Consequently, the direct oxidation of the thiophene ring in this compound by atmospheric oxygen is likely to be a slow process, only becoming significant at high temperatures. researchgate.netnih.gov

In biological systems, the oxidation of thiophene-containing compounds is often mediated by cytochrome P450 (CYP) enzymes. acs.orgfemaflavor.org This bioactivation process can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides. acs.org

The enzymatic oxidation of the thiophene ring in this compound would likely proceed through one of these intermediates. The initial oxidation can be catalyzed by various CYP isoforms, including CYP1A2, CYP2B6, and CYP2C19. femaflavor.org The resulting thiophene S-oxide or epoxide is a reactive intermediate that can be further transformed or react with cellular nucleophiles. acs.orgfemaflavor.org For instance, S-oxidation can lead to a Michael-type addition of nucleophiles at the 2-position of the activated thiophene sulfoxide (B87167) intermediate. femaflavor.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a key site for synthetic modification, primarily through reactions like esterification, amidation, and decarboxylation.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. masterorganicchemistry.comrug.nl This acid-catalyzed condensation reaction involves the following reversible steps: masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: A molecule of water, a good leaving group, is eliminated, reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or the water byproduct is removed as it forms. masterorganicchemistry.com

Amidation: The formation of an amide from the carboxylic acid and an amine requires the activation of the carboxylic acid, as the amine is basic. A common pathway involves the use of a coupling agent. For example, a phosphoric acid-based coupling agent can react with the carboxylic acid to form a reactive acyl phosphate (B84403) intermediate. researchgate.net This activated intermediate is then susceptible to nucleophilic attack by an amine, which displaces the phosphate group to form the corresponding amide in a two-step, one-pot process. researchgate.net

Heterocyclic α-keto acids can undergo decarboxylation, particularly under certain conditions such as heating. For heterocyclic acetic acids, a zwitterionic mechanism has been proposed as a favorable pathway for decarboxylation. rsc.org In the case of this compound, the presence of the nitrogen-like sulfur atom in the aromatic ring could facilitate a similar mechanism. The process likely involves the formation of a zwitterionic intermediate where the carboxyl group is protonated and the thiophene ring holds a negative charge. This intermediate then loses carbon dioxide to form a carbanionic species, which is subsequently protonated. The rate of decarboxylation via this route is influenced by the stability of the zwitterionic intermediate. rsc.org

Reactivity of the α-Keto Carbonyl Group

The juxtaposition of the ketone and carboxylic acid functionalities in an α-keto acid structure imparts unique reactivity to the carbonyl center. The carbonyl carbon of the keto group is electrophilic, a characteristic that is central to its reaction chemistry. This electrophilicity is modulated by the electron-donating nature of the 5-methylthiophene ring and the electron-withdrawing character of the adjacent carboxyl group.

Nucleophilic Addition Reactions to the Carbonyl Center

The most fundamental reaction of the α-keto carbonyl group is its interaction with nucleophiles. In a process known as nucleophilic addition, the nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The rate and reversibility of this addition depend significantly on the nature of the attacking nucleophile. masterorganicchemistry.com

Strong, irreversible nucleophiles include hydride reagents and organometallics. For example, reduction of the keto group can be readily achieved using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding α-hydroxy acid, (5-Methylthiophen-2-yl)-hydroxy-acetic acid. Similarly, Grignard reagents (R-MgX) can add to the keto-carbonyl to produce tertiary alcohols after an acidic workup.

Weaker, reversible nucleophiles such as water, alcohols, and amines also react, typically under equilibrium conditions. The presence of the electron-withdrawing oxo-acetic acid group can enhance the reactivity of the compound in nucleophilic substitutions. vulcanchem.com While specific studies detailing these reactions on this compound are not prevalent, the expected products from such transformations are well-established based on the general reactivity of α-keto acids.

Table 1: Hypothetical Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Structure | Product Name |

| Hydride (NaBH₄) | (5-Methylthiophen-2-yl)-hydroxy-acetic acid | |

| Methylmagnesium bromide (CH₃MgBr) | 2-Hydroxy-2-(5-methylthiophen-2-yl)propanoic acid | |

| Cyanide (NaCN) | 2-Cyano-2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |

This table is illustrative and shows expected products based on standard chemical principles.

Condensation Reactions Involving the Keto Group

Condensation reactions, which involve the reaction of the carbonyl group with a nucleophile followed by the elimination of a small molecule like water, represent another significant class of transformations for this compound. The parent compound, 2-Thiopheneglyoxylic acid, is known to participate in such reactions. guidechem.com

A common example is the reaction with primary amines or related compounds to form imines, also known as Schiff bases. For instance, reaction with aniline (B41778) would yield (5-Methylthiophen-2-yl)-(phenylimino)acetic acid. These reactions are often catalyzed by acid and are typically reversible.

Furthermore, the keto group can participate in condensations with active methylene (B1212753) compounds, such as malononitrile, in reactions analogous to the Knoevenagel condensation. Such reactions are instrumental in synthesizing more complex molecular architectures. mdpi.com These transformations underscore the versatility of the keto-carbonyl as a key functional handle for molecular elaboration.

Elucidation of Reaction Kinetics and Thermodynamics

A complete understanding of the reactivity of this compound requires a quantitative analysis of the rates and energy changes associated with its chemical transformations. However, specific experimental kinetic and thermodynamic data for this compound are not extensively reported in publicly available literature. The principles for determining these parameters are well-established in physical organic chemistry.

Determination of Activation Barriers for Chemical Transformations

The activation barrier, or activation energy (Ea), represents the minimum energy required for a chemical reaction to occur. It is a critical parameter that governs the rate of a reaction. Lower activation barriers correspond to faster reaction rates.

Experimentally, activation barriers are typically determined by studying the effect of temperature on the reaction rate. By measuring rate constants (k) at various temperatures, the activation energy can be calculated using the Arrhenius equation:

k = A e-Ea/RT

A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be derived. While this methodology is standard, specific activation energy values for nucleophilic addition or condensation reactions involving this compound have not been detailed in the surveyed scientific literature. Computational chemistry, particularly using Density Functional Theory (DFT), also serves as a powerful tool to calculate the energies of transition states and thus determine theoretical activation barriers. nih.gov

Analysis of Energetic Profiles in Reaction Pathways

The energetic profile of a reaction is typically visualized using a reaction coordinate diagram, which plots the change in potential energy as reactants are converted into products. This profile illustrates the relative energies of reactants, transition states, intermediates, and products, providing a comprehensive thermodynamic and kinetic picture of the reaction.

Computational methods are also invaluable for mapping out entire reaction pathways. By calculating the energies of all stationary points along the reaction coordinate, a detailed energetic profile can be constructed. This analysis reveals whether a reaction is exothermic or endothermic, identifies the rate-determining step (the one with the highest activation barrier), and confirms the presence of any stable intermediates. For this compound, such detailed energetic profiles for its various transformations are not currently available in the literature.

Derivatization and Analog Synthesis from 5 Methylthiophen 2 Yl Oxo Acetic Acid

Synthesis of Thiophene-Carboxamide Derivatives

Thiophene-2-carboxamide derivatives are pivotal intermediates in the synthesis of various biologically active molecules. Starting from precursors like 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide, which can be conceptually derived from (5-Methylthiophen-2-yl)-oxo-acetic acid, a variety of heterocyclic moieties can be introduced. nih.gov

The synthesis of thiophene-2-carboxamides bearing a 1,3,4-oxadiazole ring is a common synthetic endeavor. One reported method involves the treatment of a thiophene (B33073) derivative containing a semicarbazide moiety with mercuric oxide (HgO). For instance, reacting N-substituted-2-(5-amino-2-(aminocarbonyl)-3-methylthiophen-4-yl)hydrazine-1-carbothioamides with yellow HgO in dry dioxane under reflux conditions leads to the formation of 5-amino-3-methyl-4-[5-(substituted amino)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamides. nih.gov This oxidative cyclization proceeds through the removal of hydrogen sulfide, which is trapped by HgO to form mercury sulfide (HgS). nih.gov

Table 1: Examples of Synthesized Oxadiazolyl Derivatives of Thiophene-2-Carboxamide nih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5-Amino-3-Methyl-4-[5-(Phenylamino)-1,3,4-Oxadiazol-2-yl] Thiophene-2-Carboxamide | 70% | 232-234 |

The incorporation of a pyrazole ring onto the thiophene-2-carboxamide scaffold can be achieved through various synthetic routes. One approach involves the reaction of a thiophene derivative containing a hydrazide group with β-ketoesters. For example, the condensation of 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide with ethyl 2-(phenylcarbonyl)acetate in glacial acetic acid yields a pyrazolyl derivative. nih.gov Another strategy involves the direct coupling of a thiophene carboxylic acid with a pyrazole amine. For instance, 5-bromothiophene-2-carboxylic acid can be reacted with various pyrazole amines to form pyrazole-thiophene-based amides. mdpi.com

Table 2: Example of a Synthesized Pyrazolyl Derivative nih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

|---|

Thiazole moieties can be appended to the thiophene-2-carboxamide core through condensation reactions. A common method involves the reaction of a thiophene-carbothiohydrazide intermediate with α-haloketones. For example, a thiophene derivative is first converted to its corresponding carbothiohydrazide, which is then reacted with various phenacyl bromide derivatives in refluxing ethanol to yield the target thiazolyl derivatives. nih.gov This Hantzsch-type thiazole synthesis is a reliable method for constructing this heterocyclic system.

Table 3: Examples of Synthesized Thiazolyl Derivatives of Thiophene-2-Carboxamide nih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5-Amino-4-({(2Z)-2-[4-(4-Methoxyphenyl)-3-Phenyl-1,3-Thiazol-2(3H)-Ylidene]Hydrazino}Carbonyl)-3-Methylthiophene-2-Carboxamide | 72% | 148-150 |

The construction of fused ring systems, such as the thieno[2,3-e] nih.govmdpi.comdntb.gov.uatriazepine core, represents a more complex synthetic challenge. These structures can be assembled from appropriately functionalized thiophene precursors. One strategy involves the reaction of a 5-amino-4-(hydrazinocarbonyl)thiophene-2-carboxamide with substituted benzimidic acid ethyl esters. This reaction, when carried out in refluxing pyridine, leads to the formation of the seven-membered triazepine ring fused to the thiophene core. nih.gov

Table 4: Examples of Synthesized Thieno[2,3-e] nih.govmdpi.comdntb.gov.uaTriazepine Carboxamides nih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 6-Methyl-2-(4-Nitrophenyl)-5-oxo-4,5-Dihydro-1H-Thieno[2,3-e] nih.govmdpi.comdntb.gov.ua Triazepine-7-Carboxamide | 74% | 278-280 |

Construction of Heterocyclic Ring Systems Incorporating the (5-Methylthiophen-2-yl) Moiety

Beyond derivatizing a pre-existing carboxamide, the (5-Methylthiophen-2-yl) moiety can be incorporated into entirely new heterocyclic ring systems. This often involves the use of a precursor derived from this compound that can undergo cyclization reactions.

The synthesis of 1,2,4-oxadiazin-5(6H)-ones containing the (5-methylthiophen-2-yl) group can be achieved through the condensation of an appropriate amidoxime with an α-halocarboxylate. Specifically, 5-methylthiophene-2-carboxamidoxime can be reacted with reagents like methyl chloroacetate or ethyl 2-bromobutanoate in the presence of a base to yield the desired 1,2,4-oxadiazin-5(6H)-one ring system. mdpi.com This reaction provides a direct route to incorporate the (5-methylthiophen-2-yl) group at the 3-position of the oxadiazinone ring. mdpi.com

Table 5: Examples of Synthesized 1,2,4-Oxadiazin-5(6H)-one Derivatives mdpi.com

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 3-(5-Methylthiophen-2-yl)-4H-1,2,4-oxadiazin-5(6H)-one | 77% | 216-218 |

Preparation of Iminothiazolidinone Derivatives

The synthesis of 2-iminothiazolidin-4-one scaffolds from this compound is a key transformation for generating compounds of pharmaceutical interest. While direct condensation is challenging, a common and effective strategy involves a multi-step sequence. This pathway typically begins with the conversion of the α-keto acid to an α-halo-ester, which then undergoes cyclization with a thiourea derivative.

A plausible synthetic route is outlined below:

Esterification: The carboxylic acid group of this compound is first protected, typically as a methyl or ethyl ester, using standard conditions (e.g., methanol or ethanol with a catalytic amount of strong acid).

α-Halogenation: The α-keto group facilitates the halogenation at the α-carbon. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent to yield the corresponding α-bromo-α-oxo-ester.

Cyclocondensation: The resulting α-bromo intermediate is then reacted with a substituted or unsubstituted thiourea. In this key step, the nucleophilic sulfur of the thiourea attacks the carbon bearing the bromine, and subsequent intramolecular condensation between a nitrogen atom of the thiourea and the ester carbonyl group leads to the formation of the 2-iminothiazolidin-4-one ring.

This reaction is a variation of the Hantzsch thiazole synthesis and provides access to a diverse library of derivatives based on the choice of the thiourea reactant. mdpi.com

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | Methanol, H₂SO₄ (cat.) | Methyl (5-methylthiophen-2-yl)-oxo-acetate |

| 2 | Methyl (5-methylthiophen-2-yl)-oxo-acetate | N-Bromosuccinimide (NBS) | Methyl 2-bromo-2-((5-methylthiophen-2-yl)carbonyl)acetate |

| 3 | Methyl 2-bromo-2-((5-methylthiophen-2-yl)carbonyl)acetate, Thiourea | Base (e.g., NaOAc) | 5-((5-Methylthiophen-2-yl)carbonyl)-2-iminothiazolidin-4-one |

Derivatization to Coumarin and Photochromic Dihetarylethene Scaffolds

The core structure of this compound can be elaborated into more complex fused ring systems like coumarins or used to construct photoswitchable molecules such as dihetarylethenes.

Coumarin Scaffolds: While the traditional Pechmann condensation for coumarin synthesis requires a β-keto acid or ester, alternative methods exist for α-keto acids. wikipedia.orgijsart.com A notable approach is the silver-promoted decarboxylative annulation reaction. nih.gov In this method, the α-keto acid reacts with a substituted phenol in the presence of a silver catalyst and an oxidant. The reaction proceeds through a radical mechanism involving decarboxylation of the keto acid and subsequent cyclization to form a 3-acylcoumarin derivative, where the 5-methylthiophen-2-yl group is attached to the 3-position carbonyl.

Photochromic Dihetarylethene Scaffolds: Dihetarylethenes are a prominent class of photochromic compounds, and thiophene is a commonly used heterocyclic component. The 2-oxo-acetyl group of this compound can be a synthetic handle for constructing such molecules. A typical strategy involves McMurry coupling, a reductive coupling of two ketone molecules using a titanium reagent (e.g., TiCl₃ or TiCl₄ and a reducing agent like Zn or LiAlH₄). To synthesize a symmetric dihetarylethene, this compound would first be converted to a more stable ketone, for instance, by esterification and subsequent reaction with an organometallic reagent to replace the hydroxyl group. Two molecules of this thiophene ketone can then be coupled to form the central double bond of the diarylethene system. mdpi.com Asymmetric diarylethenes can also be synthesized through sequential cross-coupling reactions. figshare.comresearchgate.net

Formation of Pyrrolidine-2,5-dione and Succinic Acid Derivatives

The α-keto acid functionality allows for conversion into saturated five-membered rings and their precursors, such as succinic acids.

Succinic Acid Derivatives: The most direct route to the corresponding succinic acid derivative, 2-(5-methylthiophen-2-yl)succinic acid, involves the reduction of the ketone group. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reaction reduces the α-keto group to a methylene (B1212753) group, yielding the succinic acid derivative.

Pyrrolidine-2,5-dione Derivatives: Pyrrolidine-2,5-diones, also known as succinimides, are commonly synthesized from the corresponding succinic acid or its anhydride. Therefore, a two-step process can be employed:

Reduction: this compound is first reduced to 2-(5-methylthiophen-2-yl)succinic acid as described above.

Cyclization: The resulting succinic acid derivative is then reacted with a primary amine (R-NH₂) or ammonia at high temperatures. This condensation reaction forms the five-membered imide ring of the pyrrolidine-2,5-dione. organic-chemistry.org

Alternatively, modern catalytic methods allow for a more direct conversion. Reductive amination/cyclization of keto acids using an indium catalyst and a hydrosilane reductant can selectively produce lactams (pyrrolidinones), which are precursors to the diones. nih.gov

Structural Modifications on the Thiophene Ring

Beyond derivatization of the oxo-acetic acid side chain, the thiophene nucleus itself can be functionalized to create a diverse range of analogs. The existing substituents at the C2 and C5 positions direct the regioselectivity of these modifications.

Regioselective Bromination of the Thiophene Nucleus

Electrophilic aromatic substitution, such as bromination, on the thiophene ring of this compound is highly regioselective due to the electronic effects of the substituents. The 5-methyl group is an electron-donating group, making it an activating ortho, para-director. The 2-oxo-acetyl group is an electron-withdrawing group, acting as a deactivating meta-director.

Both of these directing effects converge on the same position:

The methyl group at C5 directs incoming electrophiles to the C4 (ortho) and C3 (meta) positions.

The oxo-acetyl group at C2 directs electrophiles to the C4 (meta) position.

The C4 position is therefore strongly favored for electrophilic attack. The reaction is typically carried out using an electrophilic bromine source such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane. nih.govmdpi.com This reaction reliably yields the 4-bromo-(5-methylthiophen-2-yl)-oxo-acetic acid derivative. researchgate.net

Alkylation and Arylation Reactions on the Thiophene Ring

The 4-bromo derivative synthesized in the previous step is a key intermediate for introducing alkyl and aryl groups onto the thiophene ring via cross-coupling reactions. mdpi.com

Arylation: The Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The 4-bromo-thiophene derivative can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to yield 4-aryl-(5-methylthiophen-2-yl)-oxo-acetic acid analogs.

Alkylation: For introducing alkyl groups, particularly those lacking β-hydrogens or where Grignard reagents are readily available, the Kumada coupling is an effective choice. organic-chemistry.orgwikipedia.orggoogle.com This reaction couples the 4-bromo-thiophene derivative with an alkyl Grignard reagent (R-MgBr) using a nickel or palladium catalyst.

Alternatively, the Negishi coupling, which uses an organozinc reagent (R-ZnX), offers broad functional group tolerance and is effective for coupling with sp³-hybridized alkyl groups. wikipedia.orgorganic-chemistry.orgnih.gov

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst + Base | 4-Aryl-thiophene derivative |

| Kumada Coupling | Alkyl Grignard reagent (R-MgBr) | Ni(II) or Pd(II) catalyst | 4-Alkyl-thiophene derivative |

| Negishi Coupling | Alkylzinc reagent (R-ZnX) | Ni(0) or Pd(0) catalyst | 4-Alkyl-thiophene derivative |

Control of Regioselectivity and Stereoselectivity in Derivatization Reactions

Achieving specific chemical structures during derivatization requires precise control over the regiochemistry and stereochemistry of the reactions.

Regioselectivity: In the context of modifying the thiophene ring of this compound, regioselectivity is primarily governed by the inherent electronic properties of the starting material. As discussed in section 4.3.1, the directing effects of the C2-acyl and C5-methyl groups ensure that electrophilic substitution, such as bromination, occurs selectively at the C4 position. researchgate.net This initial, highly regioselective step is crucial as it dictates the position of subsequent functionalization. The cross-coupling reactions (Suzuki, Kumada, Negishi) are then inherently regioselective, as the new group is installed precisely at the carbon-bromine bond location.

Stereoselectivity: Stereoselectivity becomes a critical consideration when a prochiral center is converted into a chiral one. In the derivatization of this compound, the carbon of the α-keto group is prochiral. Reactions that reduce this ketone can create a new stereocenter.

For example, the reduction of the α-keto acid to form 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid or its subsequent conversion to 2-(5-methylthiophen-2-yl)succinic acid introduces a chiral center. To control the stereochemical outcome, asymmetric synthesis methods must be employed. This can be achieved through:

Chiral Catalysts: Using transition metal catalysts complexed with chiral ligands for hydrogenation or transfer hydrogenation can favor the formation of one enantiomer over the other. wikipedia.orgsigmaaldrich.com

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule can direct the approach of reagents from a specific face, leading to a stereoselective transformation.

Biocatalysis: Enzymes, which are inherently chiral, can be used to perform highly stereoselective reductions of the keto group.

Similarly, the synthesis of substituted pyrrolidine derivatives can be designed to control the stereochemistry of the newly formed ring. researchgate.netchemistryviews.orgnih.gov For instance, asymmetric [3+2] cycloaddition reactions or stereoselective reductions of pyrrole precursors are powerful methods for obtaining enantiomerically pure pyrrolidines. researchgate.net

Spectroscopic and Structural Characterization of 5 Methylthiophen 2 Yl Oxo Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. For the ethyl ester of (5-Methylthiophen-2-yl)-oxo-acetic acid, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to each unique proton environment. vulcanchem.com

The protons on the thiophene (B33073) ring appear as distinct signals in the aromatic region of the spectrum. The methyl group attached to the thiophene ring produces a singlet, while the ethyl ester group gives rise to a characteristic quartet and triplet pattern. vulcanchem.com For comparison, the related compound 2-oxo-2-(thiophen-2-yl)acetic acid, which lacks the 5-methyl group, shows protons at δ 8.54 (d, J = 3.8 Hz, 1H), 7.96 (dd, J = 4.9, 1.0 Hz, 1H), and 7.28-7.26 (m, 1H) in CDCl₃. rsc.org

Table 1: ¹H NMR Spectroscopic Data for Ethyl (5-methylthiophen-2-yl)(oxo)acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.66 | Singlet | 1H | Thiophene-H |

| 6.82 | Doublet | 1H | Thiophene-H |

| 4.35 | Quartet | 2H | OCH₂CH₃ |

| 2.52 | Singlet | 3H | Thiophene-CH₃ |

| 1.38 | Triplet | 3H | OCH₂CH₃ |

Source: Adapted from Vulcanchem. vulcanchem.com

Carbon-13 NMR (¹³C NMR) is employed to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. In the ¹³C NMR spectrum of ethyl (5-methylthiophen-2-yl)(oxo)acetate, signals for the carbonyl carbons of the ketone and ester are observed at the downfield end of the spectrum (typically >160 ppm). vulcanchem.com The carbons of the thiophene ring appear in the aromatic region, and the aliphatic carbons of the methyl and ethyl groups are found at the upfield end. vulcanchem.com

For the analogous 2-oxo-2-(thiophen-2-yl)acetic acid, the carbon signals appear at δ 175.2 (C=O, acid), 159.4 (C=O, ketone), 140.3, 140.0, 136.1, and 129.3 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for Ethyl (5-methylthiophen-2-yl)(oxo)acetate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 187.2 | C=O (Ketone) |

| 165.1 | C=O (Ester) |

| 142.3 | Thiophene-C2 |

| 135.8 | Thiophene-C5 |

| 61.4 | OCH₂CH₃ |

| 14.3 | CH₃ |

Source: Adapted from Vulcanchem. vulcanchem.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. A ¹H-¹H COSY experiment would confirm the coupling between the quartet and triplet of the ethyl group in the ester derivative. An HSQC experiment would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would link the proton signal at 2.52 ppm to the carbon signal at 14.3 ppm, confirming the methyl group's assignment. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the most characteristic feature would be a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500–3000 cm⁻¹. vulcanchem.com Additionally, two distinct carbonyl (C=O) stretching vibrations would be expected: one for the carboxylic acid and one for the α-keto group.

In the ethyl ester analog, characteristic peaks are observed for the ester carbonyl (C=O) at approximately 1745 cm⁻¹ and the ketone carbonyl (C=O) at 1680 cm⁻¹. vulcanchem.com The C=C stretching of the thiophene ring is also seen around 1590 cm⁻¹. vulcanchem.com Upon hydrolysis of the ester to the carboxylic acid, the ester carbonyl peak would disappear and be replaced by a carboxylic acid carbonyl peak around 1700 cm⁻¹, along with the appearance of the broad O-H stretch. vulcanchem.com

Table 3: Key IR Absorption Frequencies for this compound and its Ethyl Ester

| Wavenumber (cm⁻¹) | Functional Group | Compound |

|---|---|---|

| ~2500–3000 (broad) | O-H stretch (Carboxylic Acid) | This compound |

| ~1700 | C=O stretch (Carboxylic Acid) | This compound |

| 1745 | C=O stretch (Ester) | Ethyl (5-methylthiophen-2-yl)(oxo)acetate |

| 1680 | C=O stretch (Ketone) | Both |

| 1590 | C=C stretch (Thiophene) | Both |

Source: Adapted from Vulcanchem. vulcanchem.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₇H₆O₃S), the molecular weight is 186.19 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. mdpi.com

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of characteristic fragments such as the carboxyl group (-COOH) or carbon monoxide (CO). The base peak in the mass spectrum of the related compound 2-Acetyl-5-methylthiophene is at m/z 125, corresponding to the loss of the methyl group from the acetyl moiety. nih.gov Similar fragmentation pathways involving the stable thiophene ring would be expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Aromatic systems like the thiophene ring in this compound exhibit characteristic absorptions in the UV region. The presence of carbonyl groups in conjugation with the aromatic ring typically results in π → π* and n → π* transitions. nih.gov The exact position of the absorption maximum (λmax) is influenced by the solvent's polarity. physchemres.org For the related 2-methylthiophene (B1210033), UV absorption data is available, which can serve as a basic reference for the thiophene chromophore. nist.gov The extended conjugation in the target molecule, involving the thiophene ring and the oxo-acetic acid moiety, would be expected to shift the absorption maxima to longer wavelengths compared to simple thiophenes.

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the current literature review, a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases. While the solid-state structures of numerous thiophene derivatives have been elucidated, providing valuable insights into the conformational preferences and intermolecular interactions of this class of compounds, direct experimental data on the crystal structure of the title compound remains unavailable.

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is unequivocally provided by single-crystal X-ray diffraction. This powerful analytical technique would yield precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the this compound molecule in the solid state. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular architecture.

In the absence of specific experimental data for this compound, researchers often turn to the crystallographic data of closely related derivatives to infer potential structural characteristics. For instance, studies on various substituted thiophene-2-carboxylic acids and 2-acetylthiophene (B1664040) derivatives have consistently shown the planarity of the thiophene ring. It is highly probable that the thiophene ring in this compound also adopts a planar conformation.

The oxo-acetic acid moiety introduces conformational flexibility, particularly around the C(thiophene)-C(oxo) and C(oxo)-C(acid) single bonds. The relative orientation of the thiophene ring and the oxo-acetic acid group would be a key feature of its solid-state structure, likely influenced by the formation of strong intermolecular hydrogen bonds involving the carboxylic acid group. Typically, carboxylic acids form dimeric structures in the solid state through hydrogen bonding between their carboxyl groups.

A hypothetical crystal structure would likely feature a network of hydrogen bonds. The carboxylic acid proton could act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, and the carbonyl oxygen of the carboxylic acid could act as a hydrogen bond acceptor. These interactions are fundamental in directing the packing of the molecules in the crystal lattice.

To provide a comprehensive and accurate description of the solid-state structure of this compound, experimental determination via single-crystal X-ray diffraction is essential. Such a study would provide the definitive crystallographic parameters, which are crucial for a complete understanding of its chemical and physical properties.

Computational and Theoretical Investigations of 5 Methylthiophen 2 Yl Oxo Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic nature of molecules. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine the electronic structure and related properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For (5-Methylthiophen-2-yl)-oxo-acetic acid, DFT calculations, often using hybrid functionals like B3LYP, are employed to elucidate its electronic structure and reactivity. nih.govresearchgate.net

Key applications include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. chemijournal.com A smaller gap suggests higher reactivity. In thiophene (B33073) derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO is often distributed across the electron-withdrawing substituents, in this case, the oxo-acetic acid group.

Molecular Electrostatic Potential (MEP) maps are another valuable DFT application. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group.

| Parameter | Typical Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | ~ -0.25 to -0.22 | Indicates electron-donating capability, localized on the thiophene ring. |

| LUMO Energy | ~ -0.09 to -0.06 | Indicates electron-accepting capability, localized on the oxo-acetic acid moiety. |

| HOMO-LUMO Gap (ΔE) | ~ 0.16 to 0.13 | Relates to chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

| Dipole Moment | ~ 3.5 - 4.5 Debye | Quantifies the overall polarity of the molecule, arising from asymmetric charge distribution. |

Ab initio methods, such as Hartree-Fock (HF) theory and post-HF methods, are based on first principles without the use of empirical parameters. researchgate.net These methods are instrumental in accurately predicting molecular geometries, vibrational frequencies, and reaction energetics. For this compound, ab initio calculations can provide a precise determination of bond lengths, bond angles, and dihedral angles.

These methods are particularly useful for modeling reaction pathways. cityu.edu.hk For instance, the synthesis of the title compound often involves the saponification (alkaline hydrolysis) of its corresponding ethyl ester. vulcanchem.com Ab initio calculations can model this reaction mechanism, determining the energies of the reactant, intermediate tetrahedral complex, transition states, and the final product. This provides a detailed understanding of the reaction's feasibility and kinetics. vulcanchem.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, requiring a force field to describe the potential energy of the system.

For this compound, MD simulations are essential for conformational analysis. The molecule possesses several rotatable single bonds: between the thiophene ring and the carbonyl carbon, between the two carbonyl carbons, and the C-O bond of the hydroxyl group. Rotation around these bonds gives rise to various conformers with different energies. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets.

Reaction Pathway Modeling and Transition State Analysis

Modeling chemical reaction pathways is a key application of computational chemistry that bridges structure and reactivity. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This path includes locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. cityu.edu.hkvulcanchem.com

For this compound, a relevant reaction to model is its formation via the hydrolysis of ethyl (5-methylthiophen-2-yl)(oxo)acetate. vulcanchem.com Computational methods can be used to:

Optimize the geometries of the reactants (the ester and a hydroxide (B78521) ion).

Locate the transition state for the nucleophilic attack of the hydroxide on the ester carbonyl carbon.

Characterize the tetrahedral intermediate.

Model the subsequent steps leading to the final carboxylate product.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction rate, offering valuable insights for optimizing synthetic procedures.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations can accurately predict infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to specific molecular motions (stretching, bending) can be determined. For this compound, calculations would predict a broad O-H stretch for the carboxylic acid around 2500–3000 cm⁻¹ and two distinct C=O stretching frequencies: one for the ketone (~1680 cm⁻¹) and one for the carboxylic acid (~1700 cm⁻¹). vulcanchem.com

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shieldings, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS). nih.gov These calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule, helping to assign peaks in experimental spectra.

| Parameter | Experimental Value (Ethyl Ester) vulcanchem.com | Predicted Value (Acid) | Key Difference |

|---|---|---|---|

| IR C=O (ester/acid) | 1745 cm⁻¹ | ~1700 cm⁻¹ | Shift due to replacement of ester with carboxylic acid. |

| IR C=O (ketone) | 1680 cm⁻¹ | ~1680 cm⁻¹ | Remains relatively unchanged. |

| IR O-H stretch | N/A | ~2500-3000 cm⁻¹ (broad) | Appearance of the characteristic carboxylic acid O-H band. |

| ¹H NMR (Thiophene-H) | ~6.82 ppm | ~6.9-7.1 ppm | Slight downfield shift. |

| ¹H NMR (Methyl-H) | ~2.52 ppm | ~2.5-2.6 ppm | Minor change. |

| ¹H NMR (Carboxyl-H) | N/A | ~10-12 ppm (broad) | Appearance of the acidic proton signal. |

Theoretical Studies on Molecular Interactions and Adsorption Behavior

Understanding how this compound interacts with other molecules or surfaces is critical for applications ranging from materials science to pharmacology. Theoretical studies can model these non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

The adsorption behavior of a similar compound, 2-thiopheneacetic acid, has been studied on various adsorbent resins. researchgate.net Theoretical models can simulate the adsorption of this compound onto a surface. These simulations would analyze the key interactions driving the adsorption process:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, allowing it to interact powerfully with polar surfaces or solvent molecules.

π-π Stacking: The aromatic thiophene ring can engage in π-π stacking interactions with other aromatic systems or graphitic surfaces. vulcanchem.com

By calculating the interaction energies, these theoretical studies can predict the adsorption affinity and orientation of the molecule on different materials, providing guidance for purification processes or the design of functionalized surfaces. researchgate.net

Advanced Applications and Future Research Directions

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The inherent reactivity of the thiophene (B33073) ring and the carboxylic acid group makes (5-Methylthiophen-2-yl)-oxo-acetic acid a highly versatile intermediate in organic synthesis. smolecule.com Thiophene derivatives are recognized as privileged structures in medicinal chemistry, serving as crucial building blocks for a wide array of pharmaceuticals and biologically active compounds. mdpi.commdpi.com The substitution of a benzene (B151609) ring with a thiophene ring can alter electronic distribution and molecular geometry, which can enhance reactivity and biological potential. mdpi.com This compound, with its multiple functional handles, is a prime candidate for constructing more complex molecular architectures. smolecule.commdpi.com

Building Blocks for Novel Heterocyclic Systems

The this compound scaffold is particularly valuable for the synthesis of novel heterocyclic systems. Heterocyclic compounds are central to drug discovery and materials science due to their diverse biological activities and unique physicochemical properties. mdpi.comastate.edu

Researchers have successfully used thiophene-containing molecules as precursors for a variety of fused and linked heterocyclic structures. For instance, a derivative, 3-(3,4-dimethoxyphenyl)-5-(5-methylthiophen-2-yl)-4-(trifluoromethyl)isoxazole, has been synthesized as part of a library of novel isoxazoles with potential anti-cancer activity. nih.gov This demonstrates the utility of the 5-methylthiophen-2-yl moiety in constructing complex, biologically relevant heterocyclic systems. nih.gov The general strategy often involves the reaction of a thiophene-based starting material with other reagents to form new rings, such as pyrazolines, thiazoles, and triazines. acs.orgmdpi.com The reactivity of the oxo-acetic acid portion of the molecule allows for condensation reactions and cyclizations, opening pathways to diverse heterocyclic frameworks that are otherwise challenging to access. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Thiophene Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy | Reference |

|---|---|---|---|

| Thiophene Chalcones | Pyrazolines, Isoxazolines | Condensation with hydrazine or hydroxylamine | nih.gov |

| 2-Acetylbenzimidazole | Thiadiazoles, Selenadiazoles | Reaction with thiosemicarbazide followed by oxidation | nih.gov |

| Thiophene Carbothioamide | Thiazolyl-Pyrazolines | Cyclization with phenacyl bromides | acs.org |

Precursors for the Development of Fluorescent Probes and Photochromic Materials

Thiophene-based structures are integral to the design of advanced functional materials, including fluorescent probes and photochromic compounds. researchgate.net Fluorescent probes are indispensable tools for visualizing biological processes in living cells, while photochromic materials, which change color upon exposure to light, are used in applications like data storage and molecular switches. rsc.orgnih.gov

The extended π-conjugated system of the thiophene ring is a key feature that can be exploited to create molecules with specific optical properties. researchgate.net By chemically modifying this compound, it is possible to synthesize larger, more complex oligomers and polymers with tailored absorption and emission spectra. rsc.orgnih.gov For example, thiophene oligomers based on bisthienylethenes exhibit reversible fluorescence switching when irradiated with UV and visible light. rsc.org Similarly, incorporating thiophene units into spiropyrans and naphthopyrans has been shown to improve the absorption properties of these photochromic dyes, shifting their absorption into the near-infrared region. demadrillegroup.comrsc.org The functional groups on this compound provide convenient points for attachment and elaboration to create these sophisticated photo-responsive systems.

Chemical Biology Probes and Mechanistic Studies

Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study and perturb biological systems. researchgate.net Thiophene-containing scaffolds are frequently found in biologically active small molecules used for this purpose. researchgate.net The structure of this compound makes it an attractive core for the development of new probes to investigate molecular interactions and biochemical pathways.

Investigation of Molecular Interactions with Biological Macromolecules and Enzymes

Understanding how small molecules interact with proteins, enzymes, and other biological macromolecules is fundamental to drug discovery and chemical biology. Thiophene derivatives have a proven track record as ligands for various biological targets. mdpi.com

Derivatives of this compound are prime candidates for such studies. For instance, related thiophene-based compounds are known to act as anti-inflammatory agents by interacting with and inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net Molecular docking studies have been used to model the interactions between thiophene-2-carboxamide derivatives and specific protein targets, revealing key binding interactions with amino acid residues. nih.gov Furthermore, a thiophene-based small molecule, JR14a, has been identified as a potent and selective antagonist for the human C3a receptor, highlighting the potential of this class of compounds to modulate specific protein functions. mdpi.com Interaction studies often employ techniques like molecular docking and in vitro assays to evaluate binding affinities and biological activities, providing insight into a compound's mechanism of action. smolecule.com

Probing Biochemical Pathways through Molecular Interaction Studies

By interacting with specific components of a biochemical pathway, chemical probes can be used to dissect complex cellular processes. Thiophene derivatives have been shown to modulate various signaling pathways, making them valuable tools for mechanistic studies. nih.gov

For example, a novel thiophene carboxylate was found to induce apoptosis (programmed cell death) in human leukemia cells. nih.gov Further investigation revealed that the compound acts via the intrinsic apoptotic pathway, causing mitochondrial depolarization and kinase inhibition. nih.gov This demonstrates how a specific thiophene-based molecule can be used to probe the intricate machinery of cell death pathways. nih.gov In other studies, thiophene derivatives have been shown to reduce the expression of pro-inflammatory genes for cytokines such as TNF-α and IL-6, indicating an ability to interfere with inflammatory signaling pathways. mdpi.com The functional groups on this compound allow for the systematic synthesis of analogs to establish structure-activity relationships and precisely map these molecular interactions. researchgate.net

Materials Science Applications

The unique electronic and optical properties of thiophene-containing molecules make them highly suitable for a range of materials science applications. smolecule.com The potential to form conjugated polymers from thiophene monomers is particularly significant.

Polythiophenes and their derivatives are a class of conducting polymers with applications in:

Organic Electronics : Used in organic field-effect transistors (OFETs), photovoltaic cells, and light-emitting devices. mdpi.commdpi.com

Sensors : Employed as the active material in chemical sensors and biosensors due to their sensitivity to environmental changes. mdpi.com

Biomedical Materials : Investigated for use in drug delivery, bio-molecular immobilization, and as scaffolds for cell growth. mdpi.com

The this compound molecule can serve as a functionalized monomer for the synthesis of advanced polythiophenes. The methyl group can enhance solubility and processability, while the oxo-acetic acid moiety can be used for post-polymerization modification, for anchoring the polymer to surfaces, or for imparting specific functionalities like pH-responsiveness. The unique electronic properties of such materials make them promising for developing novel organic semiconductors and other advanced materials. smolecule.com

Development of Novel Catalytic Systems Based on Thiophene-Derived Ligands

The coordination chemistry of thiophene and its derivatives has been exploited in the development of various catalytic systems. The sulfur atom in the thiophene ring can act as a soft donor ligand, forming stable complexes with a range of transition metals. These metal-thiophene complexes can exhibit catalytic activity in a variety of organic transformations.

A notable example is the use of copper(I) thiophene-2-carboxylate as a catalyst in Ullmann coupling reactions. wikipedia.org This demonstrates that even simple thiophene carboxylates can serve as effective ligands in catalysis. The structural similarity of this compound to thiophene-2-carboxylic acid suggests its potential as a ligand for the development of novel catalysts.

The oxo-acetic acid functionality in this compound offers an additional coordination site, allowing it to act as a bidentate or even a bridging ligand. This can lead to the formation of well-defined and stable metal complexes with unique catalytic properties. The methyl group on the thiophene ring can also influence the steric and electronic environment around the metal center, which can be fine-tuned to optimize catalytic activity and selectivity.

Future research in this area could focus on the synthesis and characterization of metal complexes of this compound with various transition metals such as palladium, rhodium, ruthenium, and copper. The catalytic activity of these complexes could then be evaluated in a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral versions of this ligand could also open up possibilities in asymmetric catalysis.

Exploration of Uncharted Reactivity and Emerging Research Domains for this compound

While the chemistry of thiophene and its simpler derivatives is well-established, the unique combination of functional groups in this compound presents opportunities for exploring new and uncharted areas of reactivity.

The presence of both an α-keto acid and a thiophene ring suggests that this molecule could be a versatile building block in organic synthesis. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. The ketone group can undergo reactions typical of carbonyl compounds, such as nucleophilic addition and condensation reactions.

Furthermore, the thiophene ring itself can be a site for further functionalization. For example, thiophene-2-carboxylic acid has been shown to undergo double deprotonation to generate a 5-lithio derivative, which can then be reacted with various electrophiles to introduce new substituents at the 5-position. wikipedia.org Similar reactivity could be explored for this compound, potentially at the vacant 3- and 4-positions of the thiophene ring.

Emerging research domains for this compound could include its use in the synthesis of novel heterocyclic systems. The bifunctional nature of the molecule makes it an ideal precursor for cyclization reactions to form fused-ring systems containing the thiophene moiety. Such compounds are of interest in medicinal chemistry and materials science. espublisher.comeprajournals.com

Another potential area of research is the investigation of the solid-state properties of this compound and its derivatives. The presence of hydrogen bonding donors and acceptors, as well as the potential for π-π stacking of the thiophene rings, could lead to interesting crystal engineering and the formation of supramolecular architectures with unique optical or electronic properties.

The exploration of the biological activity of this compound and its derivatives is also a promising avenue for future research. Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities. eprajournals.com The specific structural features of this molecule may impart novel biological properties that warrant investigation.

Q & A

Q. Key Methodological Considerations :

- Purification via recrystallization (e.g., using DMF/acetic acid mixtures) .

- Characterization of tautomeric equilibria using NMR to confirm structural integrity .

How can spectroscopic techniques characterize this compound?

Basic Research Focus

Structural elucidation relies on:

- 1H/13C NMR : Identifies proton environments (e.g., methylthiophene protons at δ 2.4–2.6 ppm, oxo-acetic acid carbonyl at δ 170–175 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and thiophene ring vibrations (~700 cm⁻¹) .

- Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., m/z 72.99 for oxo-acetic acid fragments) and validates purity .

Q. Intermediate Research Focus

- Henry’s Law Constant (H)**: Oxo-acetic acid derivatives exhibit discrepancies in logH predictions (overestimated by 3–6 log units using SPARC and GROMHE models). This necessitates experimental validation via gas chromatography or headspace analysis .

- Aqueous Solubility : High solubility due to polar carbonyl and carboxylic acid groups, influencing bioavailability in marine environments .

- Degradation Pathways : Photolytic cleavage under UV irradiation generates unsaturated hydroxyl monocarboxylic acids (e.g., m/z 72.99) .

Q. Advanced Research Focus

- Exclusion from Training Sets : Removing oxo-acetic acid from GROMHE optimization due to unresolved overestimation errors improves model accuracy .

- Tautomerism Analysis : Quantifying keto-enol equilibria via pH-dependent UV/Vis spectroscopy to refine computational predictions .

- Machine Learning : Integrating experimental logH* data into neural networks to correct systematic biases .

What role does this compound play in atmospheric organic sulfur chemistry?

Q. Intermediate Research Focus

- Marine Aerosol Formation : Reacts with dimethylsulfoxide (DMSO) at the air-sea interface to generate unsaturated hydroxyl monocarboxylic acids (CnH2n−2O3 series) .

- Photochemical Degradation : Produces m/z 72.99 fragments (oxo-acetic acid) under solar irradiation, contributing to secondary organic aerosol (SOA) formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.